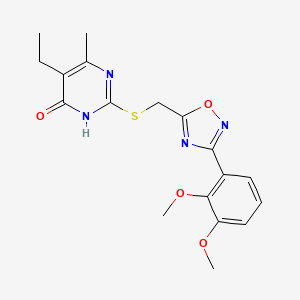

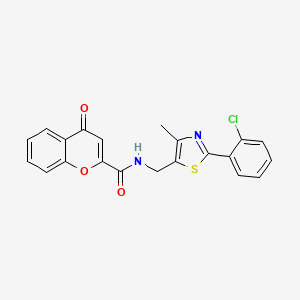

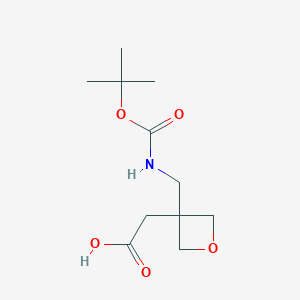

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and synthetic methods that could be relevant to the synthesis and analysis of similar oxalamide compounds. The first paper discusses the synthesis of imidazole-amine ligands, which, like oxalamides, are important in the formation of coordination compounds . The second paper presents a novel synthetic approach for oxalamides, which could potentially be adapted for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide .

Synthesis Analysis

The synthesis of related oxalamides is described in the second paper, where a one-pot synthetic approach is used to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method involves a Meinwald rearrangement sequence, which could be a useful starting point for the synthesis of N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. Although the exact synthesis of this compound is not detailed, the methodologies described could be adapted to synthesize the compound .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide. However, oxalamides, such as those synthesized in the second paper, are known to participate in various chemical reactions, including rearrangements and amination reactions . These reactions could be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding method that could potentially be applicable to the synthesis of compounds including "N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide" (Mamedov et al., 2016). This method provides a new formula for anthranilic acid derivatives and oxalamides, indicating a pathway for creating structurally similar compounds.

Biological Applications

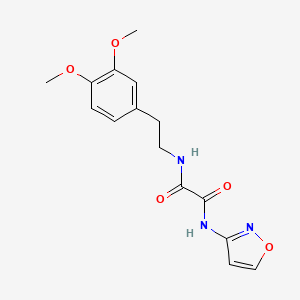

Research on dimethoxy and trimethoxy indanonic spiroisoxazolines, which share structural similarities with the compound of interest, has shown potent cytotoxicity effects against HepG2 cancerous liver cell line. These findings suggest that compounds with similar structures could be promising candidates for the development of new anti-liver cancer agents (Abolhasani et al., 2020).

Safety And Hazards

This involves studying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to the compound that could enhance its properties or reduce its hazards.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-21-11-4-3-10(9-12(11)22-2)5-7-16-14(19)15(20)17-13-6-8-23-18-13/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHNZMNIXSJIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenethyl)-N2-(isoxazol-3-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

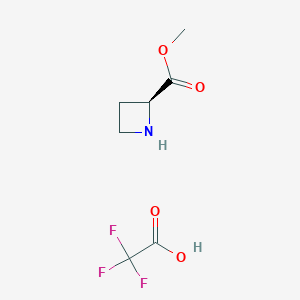

![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

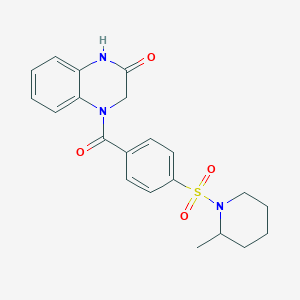

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

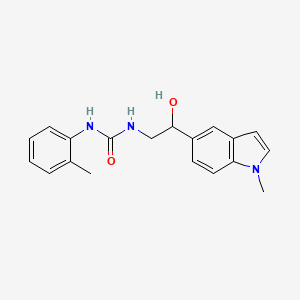

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)